
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one is an organic compound that belongs to the class of ketones. This compound features a butanone backbone substituted with a diethylamino group and a triethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one typically involves the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone. This can be achieved through the aldol condensation of acetone with an appropriate aldehyde, followed by dehydration to form the α,β-unsaturated ketone.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions. This involves the reaction of the α,β-unsaturated ketone with diethylamine under basic conditions.
Attachment of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through Friedel-Crafts acylation. This involves the reaction of the α,β-unsaturated ketone with 2,4,6-triethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the ketone to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic derivatives.
Applications De Recherche Scientifique
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the triethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one: Similar structure but with dimethylamino instead of diethylamino.
4-(Diethylamino)-1-(2,4,6-trimethoxyphenyl)butan-1-one: Similar structure but with trimethoxyphenyl instead of triethoxyphenyl.
4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)pentan-1-one: Similar structure but with a pentanone backbone instead of butanone.
Uniqueness
The unique combination of the diethylamino group and the triethoxyphenyl group in 4-(Diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
42817-98-1 |
|---|---|
Formule moléculaire |
C20H33NO4 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
4-(diethylamino)-1-(2,4,6-triethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C20H33NO4/c1-6-21(7-2)13-11-12-17(22)20-18(24-9-4)14-16(23-8-3)15-19(20)25-10-5/h14-15H,6-13H2,1-5H3 |
Clé InChI |
WXYPUBPXYYOHGR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCC(=O)C1=C(C=C(C=C1OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


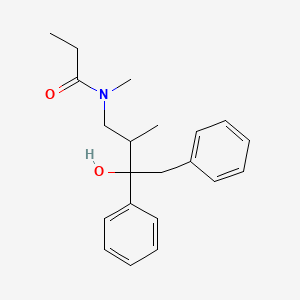
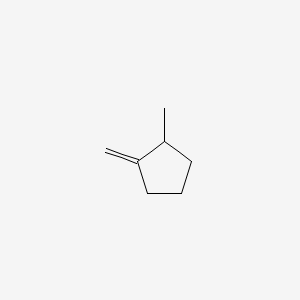
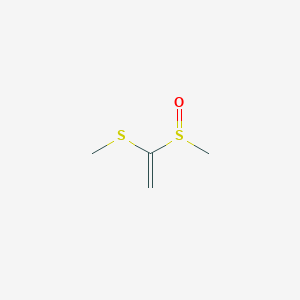
![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
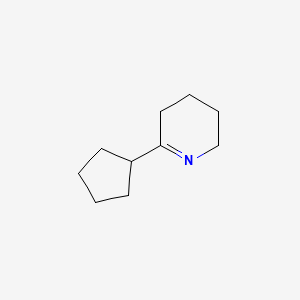


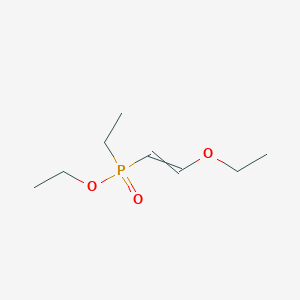
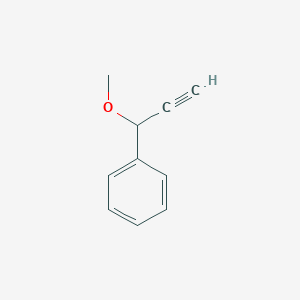
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)




